molecular formula C19H14FN5O3S B11287386 N-(4-fluorophenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

N-(4-fluorophenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

Cat. No.: B11287386
M. Wt: 411.4 g/mol
InChI Key: LXQUFOSEVNUNSC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a synthetic small molecule characterized by a pteridin core fused with a sulfur-linked acetamide group and a furan-2-ylmethyl substituent. The thioether linkage (-S-) between the acetamide and pteridin ring may contribute to redox activity or metal coordination . Its molecular formula is C₂₃H₁₆FN₃O₄S, with a molecular weight of 449.46 g/mol .

Properties

Molecular Formula

C19H14FN5O3S

Molecular Weight

411.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-(furan-2-ylmethyl)-4-oxopteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H14FN5O3S/c20-12-3-5-13(6-4-12)23-15(26)11-29-19-24-17-16(21-7-8-22-17)18(27)25(19)10-14-2-1-9-28-14/h1-9H,10-11H2,(H,23,26)

InChI Key

LXQUFOSEVNUNSC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=O)C3=NC=CN=C3N=C2SCC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound can be described with the following structural formula:

\text{N 4 fluorophenyl 2 3 furan 2 yl methyl 4 oxo 3 4 dihydropteridin 2 yl}sulfanyl)acetamide}

Molecular Characteristics

  • Molecular Formula : C₁₈H₁₈FN₅O₂S
  • Molecular Weight : 373.43 g/mol

The biological activity of N-(4-fluorophenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is primarily attributed to its interaction with various biological pathways. It is believed to act as an inhibitor of specific enzymes involved in cell signaling and proliferation.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds similar to N-(4-fluorophenyl)-2-{...} have shown efficacy in inhibiting tumor growth in various cancer models.

Case Study: In Vivo Efficacy

A notable study demonstrated that a related compound led to complete tumor stasis in a human gastric carcinoma xenograft model. The study reported oral administration resulted in favorable pharmacokinetic profiles, advancing the compound into early-phase clinical trials .

Antimicrobial Properties

Recent investigations have also explored the antimicrobial potential of this compound. Preliminary results suggest that it exhibits activity against certain bacterial strains, suggesting a possible application in treating infections.

Data Table: Biological Activities

Activity Type Effect Model/Study Reference
AnticancerTumor stasisHuman gastric carcinoma xenograft
AntimicrobialActivity against bacteriaPreliminary studies

Enzyme Inhibition

Studies have shown that the compound acts as an inhibitor for several kinases involved in cancer progression. Specifically, modifications at the furan and pteridin moieties enhance its potency against target enzymes, leading to improved therapeutic indices.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics and metabolic stability, making it a promising candidate for further development.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity References
Target Compound Pteridin Furan-2-ylmethyl, 4-fluorophenyl 449.46 Not reported
2-{[3-Cyano-4-(2-furyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Tetrahydropyridin Cyano, furan-2-yl 408.42 Not reported
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide Quinazolin 4-Chlorophenyl, 3-chloro-4-fluorophenyl 473.90 Antimicrobial (Gram-positive)
AJ5d (N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxoquinazolin-2-yl)thio)acetamide) Quinazolin/Thiazolidin 2-Chlorophenyl, 4-fluorophenyl ~480 (estimated) Broad-spectrum antimicrobial
N-Cyclohexyl-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide Quinazolin Cyclohexyl 347.43 Mycobacterium tuberculosis inhibition

Core Heterocycle Variations

  • Pteridin vs. Quinazolin vs. Tetrahydropyridin: The pteridin core (bicyclic with two nitrogen atoms) offers greater planarity compared to quinazolin (two fused six-membered rings with two nitrogens) and tetrahydropyridin (partially saturated). This planarity may enhance DNA intercalation or protein binding in biological targets . Quinazolin derivatives (e.g., AJ5d) demonstrate validated antimicrobial activity, suggesting that the target compound’s pteridin core could be optimized for similar applications .

Substituent Effects

  • Halogenated Phenyl Groups :
    • The 4-fluorophenyl group in the target compound increases electron-withdrawing effects, enhancing stability and membrane permeability compared to chlorinated analogs (e.g., ) .
    • Chlorophenyl substituents (e.g., AJ5d) improve antimicrobial potency but may elevate toxicity risks .
  • Furan vs.

Crystallographic and Computational Insights

  • SHELX software () has resolved structures of related compounds, revealing that sulfur atoms in thioacetamide linkages adopt bent geometries, optimizing hydrogen-bonding interactions .

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